1-(7-Ethyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)pyrrolidin-3-amine
Overview
Description
The compound “1-(7-Ethyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)pyrrolidin-3-amine” belongs to the class of [1,2,4]triazolo[4,3-a]pyrimidines . These compounds are known for their wide range of biological activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties .
Scientific Research Applications
Tuberculostatic Activity
Structural analogs of promising antituberculous agents, closely related to the triazolopyrimidine core, have been synthesized to evaluate their tuberculostatic activity. The studies explore how variations in the chemical structure affect their biological activity against tuberculosis, suggesting a potential application in developing new antituberculous drugs (Titova et al., 2019).
Antiviral Drug Synthesis
Compounds with the triazolopyrimidine structure have been used as intermediates in the synthesis of antiviral drugs. For instance, a process for synthesizing an intermediate product for the antiviral drug Triazid® in supercritical carbon dioxide has been developed, demonstrating the chemical's role in pharmaceutical manufacturing (Baklykov et al., 2019).
Heterocyclic Chemistry
Research into the synthesis of new pyrido[3′,2′:4,5]thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one derivatives illustrates the compound's relevance in developing heterocyclic compounds, which are crucial in the discovery of new therapeutic agents (Davoodnia et al., 2008).
Antihypertensive Agents
Research on 1,2,4-triazolopyrimidines has also included their potential as antihypertensive agents, where compounds bearing similar structural features have been synthesized and evaluated for their ability to manage high blood pressure (Bayomi et al., 1999).
Enzyme Inhibition
Certain derivatives have been synthesized and evaluated as potential inhibitors of enzymes, such as 15-lipoxygenase, indicating a role in designing enzyme inhibitors that could be used to treat diseases related to enzyme dysfunction (Asghari et al., 2016).
Future Directions
properties
IUPAC Name |
1-(7-ethyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)pyrrolidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N6/c1-2-9-5-10(16-4-3-8(12)6-16)17-7-13-15-11(17)14-9/h5,7-8H,2-4,6,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFCHFWKZAPFUGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=NN=CN2C(=C1)N3CCC(C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(7-Ethyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)pyrrolidin-3-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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